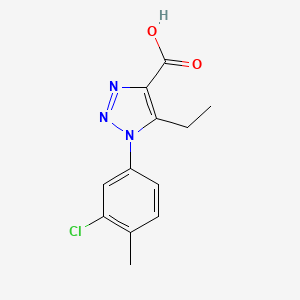
1-(3-chloro-4-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CMET) is a compound of interest in the field of organic chemistry. CMET is a heterocyclic compound, meaning that its molecular structure contains atoms of at least two different elements. CMET is composed of three rings, two aromatic and one aliphatic, with a chlorine atom at the 3-position of the aromatic ring. CMET has been studied for its potential applications in a wide variety of scientific fields, including organic synthesis, drug design, and biochemistry.
科学的研究の応用
1-(3-chloro-4-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential applications in a variety of scientific fields. In organic synthesis, 1-(3-chloro-4-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has been used as a building block for the synthesis of heterocyclic compounds. In drug design, 1-(3-chloro-4-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has been used as a lead compound for the development of novel therapeutic agents. In biochemistry, 1-(3-chloro-4-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has been used as a model compound to study the structure-activity relationship of aromatic compounds.
作用機序
The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is still not fully understood. It is known, however, that 1-(3-chloro-4-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid acts as an inhibitor of certain enzymes, such as cytochrome P450 and cyclooxygenase. 1-(3-chloro-4-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has also been shown to interact with certain proteins, such as β-catenin, which is involved in cell adhesion and signal transduction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-chloro-4-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid have been studied in a variety of organisms, including bacteria, yeast, and mammalian cells. In bacteria, 1-(3-chloro-4-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the growth of several pathogens, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In yeast, 1-(3-chloro-4-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the growth of Candida albicans, a pathogenic fungus. In mammalian cells, 1-(3-chloro-4-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the proliferation of cancer cells and to induce apoptosis.
実験室実験の利点と制限
The advantages of using 1-(3-chloro-4-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid for laboratory experiments include its relatively low cost and its ease of synthesis. The limitations of using 1-(3-chloro-4-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid include its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, 1-(3-chloro-4-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a relatively small molecule, which can make it difficult to study its interactions with larger molecules.
将来の方向性
For research on 1-(3-chloro-4-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid include further studies on its mechanism of action, its effects on different organisms, and its potential applications in drug design and organic synthesis. Additionally, further studies on the synthesis of 1-(3-chloro-4-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid could lead to the development of more efficient and cost-effective methods. Finally, further studies on the structure-activity relationship of 1-(3-chloro-4-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid could lead to the development of novel therapeutic agents.
合成法
1-(3-chloro-4-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has been synthesized through a variety of methods. One of the most common methods is a two-step process involving the reaction of 3-chloro-4-methylphenol with ethyl chloroformate in the presence of sodium hydroxide, followed by the reaction of the resulting product with 1-ethyl-1H-1,2,3-triazole-4-carboxylic acid. This method produces 1-(3-chloro-4-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid in a yield of approximately 80%.
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-ethyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-3-10-11(12(17)18)14-15-16(10)8-5-4-7(2)9(13)6-8/h4-6H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHACHGSVEHNRST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC(=C(C=C2)C)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

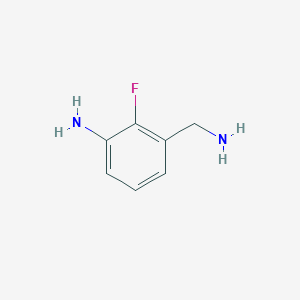
![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2620232.png)

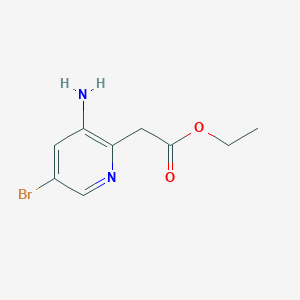


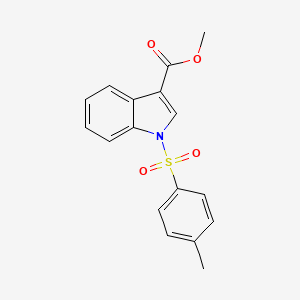
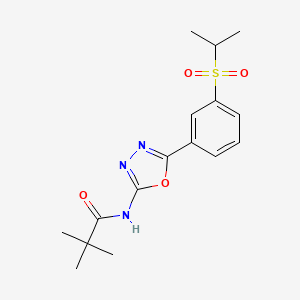
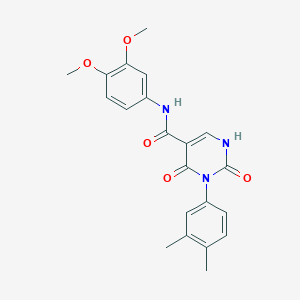
![N-(4-butylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2620245.png)


![Ethyl 2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B2620251.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2620252.png)